Aurone Derivative SH1009: Broad-Spectrum Antifungal IC50 Values and Selective Toxicity Compared to Clinical Antifungals
The aurone compound SH1009, synthesized using a 5-methoxybenzofuran-3(2H)-one-derived scaffold, demonstrated IC50 values of 4–29 μM against Candida albicans (including fluconazole-resistant isolates), C. glabrata, and C. tropicalis in broth microdilution assays [1]. For fluconazole-resistant C. albicans strains M2, M3, M5, and M7—which showed MIC > 64 μg/mL to fluconazole—SH1009 exhibited IC50 values of 11, 12, 4, and 8 μM respectively, representing activity against isolates refractory to standard-of-care azole therapy [1]. Importantly, SH1009 displayed a CC50/IC50 ratio of approximately 8.6–>12-fold against human THP-1, HepG2, and A549 cell lines, indicating selective toxicity toward fungal cells [1].
| Evidence Dimension | Antifungal inhibitory activity (IC50) and selectivity index |
|---|---|
| Target Compound Data | SH1009 (aurone derivative): IC50 = 4–29 μM against Candida spp.; CC50/IC50 ratio = 8.6–>12-fold |
| Comparator Or Baseline | Fluconazole: MIC > 64 μg/mL against resistant C. albicans isolates M2, M3, M5, M7; 5-Fluorocytosine: MIC < 1 μg/mL against ATCC 64124 |
| Quantified Difference | SH1009 retains IC50 = 4–12 μM against fluconazole-resistant strains where fluconazole MIC exceeds 64 μg/mL |
| Conditions | CLSI broth microdilution; cytotoxicity in THP-1, HepG2, and A549 human cell lines |
Why This Matters
This compound's scaffold enables antifungal activity against fluconazole-resistant clinical isolates with a favorable selectivity index, offering a procurement path to novel mode-of-action antifungals distinct from azoles and echinocandins.
- [1] Alqahtani AS, et al. Chemogenomic profiling to understand the antifungal action of a bioactive aurone compound. PLoS One. 2019;14(12):e0226068. Table 1; IC50 = 4–29 μM; CC50/IC50 ratio = 8.6–>12-fold. View Source
